4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid
Description
This compound is a benzoic acid derivative featuring a (Z)-configured enoyl-amino linkage substituted with a cyano group (-CN) and a 4-(trifluoromethyl)phenyl moiety. The benzoic acid core contributes acidity (pKa ~4.2–4.5), influencing solubility and ionization under physiological conditions. This structure is designed for applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to electron-deficient aromatic systems .
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)14-5-1-11(2-6-14)9-13(10-22)16(24)23-15-7-3-12(4-8-15)17(25)26/h1-9H,(H,23,24)(H,25,26)/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNCFKFPOSNRG-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the enoyl intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the enoyl intermediate.
Coupling with benzoic acid derivative: The enoyl intermediate is then coupled with a benzoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
3-[[4-(4-Cyanophenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]amino]benzoic Acid
- Structure: Contains a triazine ring substituted with cyanophenoxy and methoxyphenoxy groups, linked to a benzoic acid core.
- Methoxyphenoxy is an electron-donating group, contrasting with the electron-withdrawing -CF₃ in the target.
- Functional Impact :
4-(4-Nitrobenzylideneamino) Benzoic Acid
- Structure: Features a nitrobenzylideneamino (-N=CH-C₆H₄-NO₂) substituent on the benzoic acid core.
- Key Differences: The nitro group (-NO₂) is more electron-withdrawing than -CF₃, leading to stronger electrophilic character. Absence of the enoyl-amino linkage reduces conformational flexibility.
- Functional Impact :
(Z)-Ethyl 4-(2,4-Dimethyl-5-oxo-1-phenylpent-3-en-2-yl)benzoate
- Structure: Contains a benzoate ester with a Z-configured enoyl group and a phenyl-substituted pentenone.
- Key Differences: Ester group (-COOEt) instead of carboxylic acid (-COOH) reduces polarity and increases lipophilicity (logP ~4.2). The pentenone moiety introduces ketone functionality absent in the target compound.
- Functional Impact :
4-[[3-Ethyl-4-(4-Methoxyphenyl)-1,3-Thiazol-2-ylidene]amino]benzoic Acid
- Structure : Incorporates a thiazole ring substituted with ethyl and methoxyphenyl groups.
- Key Differences: Thiazole’s aromatic heterocycle provides distinct electronic properties (e.g., resonance stabilization) compared to the enoyl group. Methoxyphenyl is electron-donating, opposing the -CF₃ group’s electron-withdrawing effects.
- Functional Impact: Potential for metal coordination (via thiazole sulfur) absent in the target compound. Lower acidity (pKa ~5.0) due to reduced electron withdrawal .
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : The target compound’s -CF₃ and -CN groups create a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets) .
- Stereochemical Influence: The Z-configuration of the enoyl group optimizes spatial alignment for target binding, as seen in kinase inhibitors like imatinib analogs .
- Metabolic Stability : Compared to ester analogs (e.g., ), the carboxylic acid group in the target compound may reduce hepatic clearance but increase renal excretion .
Biological Activity
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid, also known by its CAS number 556805-27-7, is a complex organic compound with potential biological activities. Its unique structure, which includes a cyano group, trifluoromethyl group, and a benzoic acid moiety, suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound has the following chemical properties:
- Molecular Formula : C18H13F3N2O3
- Molecular Weight : 330.3 g/mol
- IUPAC Name : 4-[[(Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance its binding affinity to various proteins involved in critical signaling pathways. This interaction can modulate biological responses such as apoptosis, inflammation, and cell proliferation.
Antimicrobial Properties
Research indicates that 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB signaling pathway. The presence of the trifluoromethyl group is believed to enhance its cytotoxic effects against tumor cells by increasing reactive oxygen species (ROS) production .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid against MRSA. The results indicated that at concentrations of 4× MIC and above, the compound eradicated more than 3 log values of bacterial colonies within an 8-hour period, demonstrating potent bactericidal activity .
| Concentration (MIC) | Log Reduction |
|---|---|
| 4× MIC | >3 |
| 8× MIC | >3 |
| 16× MIC | >3 |
Study 2: Anticancer Mechanism
Another study focused on the anticancer properties of the compound in breast cancer models. The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptotic cell death through ROS generation and c-FLIPL downregulation .
| Treatment Group | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound Treatment | 30 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
